molecular formula C17H20FNO3S B4983894 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide

Cat. No. B4983894
M. Wt: 337.4 g/mol
InChI Key: BMAKXTFWZVGMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as FMePBP, is a research chemical that belongs to the class of designer drugs. It was first synthesized in 2012 by a group of researchers at the University of California, San Francisco. FMePBP has gained attention in the scientific community due to its potential applications in research and pharmaceutical industries.

Scientific Research Applications

5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit high affinity and selectivity for the dopamine transporter, which makes it a valuable tool for studying the dopamine system. 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide can also be used to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide can be used as a reference standard for the development of new drugs targeting the dopamine transporter.

Mechanism of Action

5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other psychostimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to induce locomotor activity and stereotypy in rodents, which are typical behavioral effects of psychostimulant drugs. It also increases the release of dopamine in the striatum, as measured by microdialysis. 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been found to have a longer duration of action compared to other dopamine transporter inhibitors, which may be due to its high lipophilicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is its high affinity and selectivity for the dopamine transporter, which makes it a valuable tool for studying the dopamine system. It also has a longer duration of action compared to other dopamine transporter inhibitors, which allows for longer experimental sessions. However, 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has not been extensively studied in humans, and its safety profile is not well-established. Additionally, its potential for abuse and addiction should be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the study of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. One area of interest is the development of new drugs targeting the dopamine transporter based on the structure of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. Another direction is the investigation of the role of dopamine in various neurological disorders using 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide as a tool. Additionally, the safety and potential for abuse of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide should be further studied in order to establish its suitability for human use.
Conclusion:
In conclusion, 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is a research chemical that has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its high affinity and selectivity for the dopamine transporter make it a valuable tool for studying the dopamine system. However, its safety and potential for abuse should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide and its potential for therapeutic use.

Synthesis Methods

The synthesis of 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide involves the reaction of 2-methoxyphenylacetonitrile with 1-methyl-3-phenylpropylamine in the presence of lithium aluminum hydride. The resulting intermediate is then treated with fluorosulfonic acid to obtain 5-fluoro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. The synthesis method is relatively simple and cost-effective, which makes it suitable for large-scale production.

properties

IUPAC Name

5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-13(8-9-14-6-4-3-5-7-14)19-23(20,21)17-12-15(18)10-11-16(17)22-2/h3-7,10-13,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAKXTFWZVGMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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